molecular formula C11H12Cl3N3 B13558634 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-aminehydrochloride

1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-aminehydrochloride

Cat. No.: B13558634
M. Wt: 292.6 g/mol
InChI Key: SRYKOLRAMAPGRA-UHFFFAOYSA-N
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Description

1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and two methyl groups on the pyrazole ring, along with an amine group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloroaniline and acetylacetone as the primary starting materials.

    Formation of Intermediate: The reaction between 3,5-dichloroaniline and acetylacetone under acidic conditions leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Scientific Research Applications

1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:

    1-(3,5-dichlorophenyl)-3-methyl-1H-pyrazol-4-amine: This compound lacks one methyl group compared to the target compound, which may affect its chemical and biological properties.

    1-(3,5-dichlorophenyl)-1H-pyrazol-4-amine:

    1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-carboxylic acid: The presence of a carboxylic acid group instead of an amine group can lead to different chemical behaviors and applications.

The uniqueness of 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12Cl3N3

Molecular Weight

292.6 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3,5-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H11Cl2N3.ClH/c1-6-11(14)7(2)16(15-6)10-4-8(12)3-9(13)5-10;/h3-5H,14H2,1-2H3;1H

InChI Key

SRYKOLRAMAPGRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC(=CC(=C2)Cl)Cl)C)N.Cl

Origin of Product

United States

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